The synthesis of Batanopride involves several key steps:
For industrial production, these synthetic routes are optimized for scalability, often employing continuous flow reactors and automated synthesis techniques to enhance yield and purity.
Batanopride's molecular structure can be described using its chemical formula and its International Union of Pure and Applied Chemistry name as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide. The compound features a benzamide core with various substituents that contribute to its pharmacological activity. Key structural elements include:
The compound's three-dimensional conformation is crucial for its interaction with serotonin receptors, influencing its biological activity.
Batanopride participates in various chemical reactions, including:
Batanopride functions primarily as a selective antagonist of the 5-hydroxytryptamine 3 receptor. By binding to these receptors located in the central nervous system and gastrointestinal tract, it inhibits their activation by serotonin. This blockade effectively prevents the signaling pathways that lead to nausea and vomiting, particularly those triggered by chemotherapeutic agents. The compound's selectivity for this receptor subtype contributes to its potential as an antiemetic agent.
Batanopride exhibits several notable physical and chemical properties:
Despite not receiving approval for clinical use, Batanopride has been explored for various scientific applications:
Batanopride, chemically designated as 4-amino-5-chloro-N-(2-diethylaminoethyl)-2-(3-oxobutan-2-yloxy)benzamide, is a synthetic benzamide derivative with the molecular formula C₁₇H₂₆ClN₃O₃ and a molar mass of 355.86 g/mol [1] [4] [7]. Its structure comprises three key domains:
Structurally, Batanopride belongs to the 5-HT3 receptor antagonist class, sharing the benzamide backbone characteristic of early antiemetics like metoclopramide. However, its ketone side chain and tertiary amine group confer higher specificity for 5-HT3 receptors over dopamine D2 receptors [7] [9].
Table 1: Structural and Chemical Properties of Batanopride
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-amino-5-chloro-N-(2-diethylaminoethyl)-2-(3-oxobutan-2-yloxy)benzamide |
Molecular Formula | C₁₇H₂₆ClN₃O₃ |
Molar Mass | 355.86 g/mol |
Key Functional Groups | Aromatic chloroamine, ester-linked ketone, tertiary amine |
Chemical Class | Substituted Benzamide |
CAS Registry Number | 98243-57-3 |
Batanopride (developmental code BMY-25,801) emerged in the late 1980s as part of efforts to develop antiemetics without the extrapyramidal side effects associated with dopamine receptor antagonists. Its design leveraged growing evidence that serotonin (5-HT), particularly the 5-HT3 receptor subtype, mediated chemotherapy-induced vomiting through peripheral vagal nerve activation and central actions in the brainstem’s area postrema [2] [5] [8].
The rationale for 5-HT3 targeting stemmed from two discoveries:
Batanopride was engineered to competitively inhibit these receptors. Preclinical studies confirmed its high-affinity binding (nanomolar range) to 5-HT3 receptors and absence of D2-dopamine receptor activity, distinguishing it from metoclopramide [7]. Clinical trials commenced in the early 1990s for chemotherapy-induced nausea and vomiting (CINV), positioning it among "first-generation" 5-HT3 antagonists like ondansetron [5] [7] [9].
Table 2: Historical Context of Batanopride Development
Timeline | Key Event |
---|---|
Mid-1980s | Identification of 5-HT3 receptor’s role in emesis |
1987–1988 | Synthesis and preclinical profiling of Batanopride (BMY-25,801) |
1991 | Phase II trials for cisplatin-induced emesis |
Early 1990s | Clinical abandonment due to cardiovascular toxicity |
Batanopride functions as a competitive orthosteric antagonist of the 5-HT3 receptor, a ligand-gated ion channel (LGIC) in the serotonin receptor family. Unlike G-protein-coupled serotonin receptors (e.g., 5-HT1A, 5-HT2A), the 5-HT3 receptor forms a pentameric structure with five subunits surrounding a central cation-conducting pore [2] [6] [8]. Key aspects of its mechanism include:
Structurally, Batanopride’s ketone side chain renders it prone to intramolecular dehydration under acidic conditions, forming a cyclic byproduct that diminishes receptor binding [10]. This instability contrasts with more stable heterocyclic antagonists (e.g., granisetron’s indazole core) and likely contributed to its clinical limitations [5] [10].
In the broader serotonergic landscape, Batanopride exemplifies early efforts to achieve receptor-subtype selectivity. While later research explored allosteric modulators of 5-HT3 and other serotonin receptors (e.g., PNU-69176 for 5-HT3), Batanopride’s orthosteric mechanism aligned with first-generation antagonists that targeted the primary serotonin binding site [6] [8]. Its discontinuation underscored the need for antagonists with improved receptor affinity and metabolic stability.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: